molecular formula C17H19N3O4 B4229530 N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide

N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide

Cat. No. B4229530
M. Wt: 329.35 g/mol
InChI Key: ACAYSFZBEWEESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide, also known as ENPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENPG belongs to the class of glycine receptor antagonists and has been found to exhibit significant pharmacological effects in various studies.

Mechanism of Action

N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide acts as a glycine receptor antagonist, which is a type of ionotropic receptor that is widely distributed throughout the central nervous system. By binding to the glycine receptor, N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide inhibits the flow of chloride ions into the neurons, which leads to the inhibition of neurotransmitter release and subsequent inhibition of neuronal activity.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide has been found to exhibit significant biochemical and physiological effects in various studies. It has been shown to reduce the frequency and severity of seizures, protect against neuronal damage, and relieve pain in animal models. N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide has also been found to exhibit anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide has several advantages for use in laboratory experiments. It exhibits high potency and selectivity for the glycine receptor, which makes it an ideal tool for studying the role of glycine receptors in various neurological disorders. However, N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide. One potential area of research is the development of more efficient synthesis methods for N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide, which could improve its availability for research purposes. Another area of research is the investigation of N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide's effects on other neurotransmitter systems, which could provide further insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide in humans, which could pave the way for its use as a therapeutic agent in various neurological disorders.

Scientific Research Applications

N~2~-ethyl-N~1~-(2-methoxy-4-nitrophenyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia. It has been found to exhibit significant anticonvulsant, neuroprotective, and analgesic effects in animal models.

properties

IUPAC Name

2-(N-ethylanilino)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-3-19(13-7-5-4-6-8-13)12-17(21)18-15-10-9-14(20(22)23)11-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAYSFZBEWEESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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